molecular formula C11H10BrN B1377049 8-Bromo-4,5-dimethylquinoline CAS No. 1448230-55-4

8-Bromo-4,5-dimethylquinoline

Cat. No.: B1377049
CAS No.: 1448230-55-4
M. Wt: 236.11 g/mol
InChI Key: MAYNASLULYRPOY-UHFFFAOYSA-N
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Description

Scientific Research Applications

8-Bromo-4,5-dimethylquinoline has several applications in scientific research:

Safety and Hazards

8-Bromo-4,5-dimethylquinoline is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid ingestion, inhalation, and contact with skin, eyes, and clothing .

Preparation Methods

The synthesis of 8-Bromo-4,5-dimethylquinoline can be achieved through various methods. One common approach involves the bromination of 4,5-dimethylquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Another method involves the Suzuki–Miyaura coupling reaction, where 4,5-dimethylquinoline is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Chemical Reactions Analysis

8-Bromo-4,5-dimethylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 8-Bromo-4,5-dimethylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways. The bromine atom and methyl groups on the quinoline ring may influence its binding affinity and selectivity towards specific enzymes or receptors . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

8-Bromo-4,5-dimethylquinoline can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

8-bromo-4,5-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-3-4-9(12)11-10(7)8(2)5-6-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYNASLULYRPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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